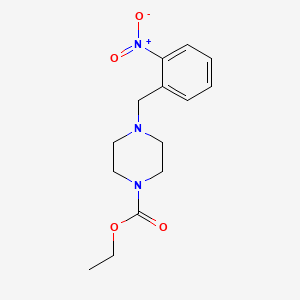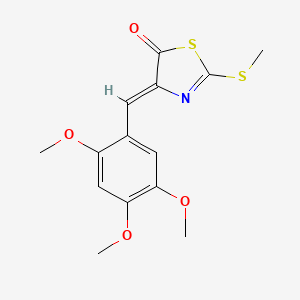![molecular formula C15H18N2O2S B5803884 ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research. The compound is known for its unique chemical structure and potential applications in various fields, including medicine, agriculture, and material science. In
作用機序
The mechanism of action of ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is not fully understood. However, studies have shown that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the prevention of their growth.
Biochemical and Physiological Effects:
Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, which is the programmed cell death of cancer cells. In insects, the compound has been shown to disrupt the nervous system, leading to paralysis and death. In organic electronic devices, the compound has been shown to have good charge transport properties, making it a promising material for use in such devices.
実験室実験の利点と制限
One of the advantages of using ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a reliable reagent for various experiments. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to have toxic effects on certain organisms, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate. One potential direction is the further exploration of its anti-cancer properties, with the goal of developing new cancer treatments. Another direction is the development of safer and more effective pesticides based on the compound's insecticidal properties. Additionally, the compound's potential use in organic electronic devices could be further explored, with the goal of developing more efficient and reliable devices.
合成法
The synthesis of ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-ethylphenylhydrazine, which is then reacted with 2-bromoacetophenone to produce 2-(4-ethylphenyl)-N-(2-bromoacetyl)hydrazinecarboxamide. The final step involves the reaction of 2-(4-ethylphenyl)-N-(2-bromoacetyl)hydrazinecarboxamide with methyl 2-bromoacetate and potassium thioacetate to yield ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate.
科学的研究の応用
Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, the compound has shown promising results as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells. In agriculture, the compound has been tested as a potential pesticide due to its insecticidal properties. In material science, the compound has been studied for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
ethyl 2-(4-ethylanilino)-5-methyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11-6-8-12(9-7-11)16-15-17-13(10(3)20-15)14(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJBPHBSWILSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=C(S2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-ethylanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)

![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)

![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)